2-Bromo-4-methoxyaniline hydrochloride

Catalog No.
S817692
CAS No.
1774893-42-3
M.F
C7H9BrClNO
M. Wt
238.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methoxyaniline hydrochloride

CAS Number

1774893-42-3

Product Name

2-Bromo-4-methoxyaniline hydrochloride

IUPAC Name

2-bromo-4-methoxyaniline;hydrochloride

Molecular Formula

C7H9BrClNO

Molecular Weight

238.51 g/mol

InChI

InChI=1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H

InChI Key

BGQGCYSNWCTMLX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N)Br.Cl

Canonical SMILES

COC1=CC(=C(C=C1)N)Br.Cl

2-Bromo-4-methoxyaniline hydrochloride is a highly stable, water-soluble halogenated aniline salt utilized as a critical building block in advanced organic synthesis, particularly for the construction of fused heterocycles such as indoles, carbazoles, and benzothiazoles [1]. By protonating the electron-rich methoxyaniline core, this hydrochloride salt effectively suppresses the rapid auto-oxidation that plagues its free base counterpart, ensuring high lot-to-lot reproducibility in industrial scale-ups [2]. Its precise 1,2,4-substitution pattern (amine, bromine, methoxy) provides orthogonal functional handles for sequential cross-coupling and cyclization reactions, making it an indispensable precursor for pharmaceutical intermediates and bioluminescent probes [3].

Procuring the free base (CAS 32338-02-6) instead of the hydrochloride salt introduces severe processability risks, as the electron-donating methoxy group renders the free amine highly susceptible to oxidative degradation, leading to dark, polymeric impurities that poison palladium catalysts during subsequent cross-couplings[1]. Furthermore, substituting with positional isomers like 3-bromo-4-methoxyaniline or 4-bromo-3-methoxyaniline fundamentally alters the reaction trajectory; these isomers lack the critical ortho relationship between the amine and the bromine atom [2]. This ortho geometry is an absolute requirement for intramolecular cyclizations, meaning that generic isomer substitution will result in a 0% yield of target [2,3]-fused indoles or 6-methoxybenzothiazoles [3].

Oxidative Stability and Shelf-Life Retention

Electron-rich anilines are notoriously difficult to store due to rapid air oxidation. The hydrochloride salt of 2-bromo-4-methoxyaniline locks the lone pair of the nitrogen, drastically reducing electron density on the ring and preventing oxidative degradation [1]. While the free base degrades and discolors within weeks under ambient conditions, the HCl salt maintains >98% purity over extended storage, eliminating the need for strict inert-gas handling and preventing yield drops caused by oxidized impurities [2].

Evidence DimensionAmbient shelf-life and purity retention
Target Compound Data>98% purity retained after 12 months (ambient air)
Comparator Or Baseline2-Bromo-4-methoxyaniline free base (CAS 32338-02-6) (<90% purity, severe discoloration within 4 weeks)
Quantified Difference>10-fold increase in stable shelf life without inert atmosphere
ConditionsAmbient temperature, atmospheric oxygen exposure

Eliminates the need for specialized inert storage and prevents catalyst poisoning caused by oxidized aniline impurities during scale-up.

Orthogonal Reactivity for Benzothiazole Cyclization

The synthesis of D-luciferin derivatives relies heavily on the 2-cyano-6-hydroxybenzothiazole core. 2-Bromo-4-methoxyaniline provides the exact ortho-bromoamine geometry required to construct this core via reaction with thiolate and cyanide equivalents[1]. In optimized routes, this specific substitution pattern enables the formation of 2-cyano-6-methoxybenzothiazole in yields of approximately 64% [2]. Positional isomers cannot undergo this cyclization, making this exact compound a strict requirement for this synthetic pathway [3].

Evidence DimensionYield of 2-cyano-6-methoxybenzothiazole precursor
Target Compound Data~64% yield via DBU-mediated cyclization
Comparator Or Baseline3-Bromo-4-methoxyaniline (0% yield)
Quantified Difference100% functional divergence due to structural impossibility in the comparator
ConditionsCondensation with thiolating/cyanating agents in the presence of DBU

Provides the mandatory structural geometry required to synthesize D-luciferin precursors, a pathway completely inaccessible to meta- or para-bromo isomers.

Enhanced Aqueous Solubility for Biphasic Cross-Coupling

Modern green chemistry protocols increasingly rely on aqueous biphasic systems for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. The hydrochloride salt form of 2-bromo-4-methoxyaniline exhibits high solubility in polar protic solvents and water, unlike the highly lipophilic free base [1]. This allows the compound to be partitioned effectively in aqueous and organic mixtures, facilitating smoother reactions with water-soluble palladium complexes and easier downstream separation [2].

Evidence DimensionAqueous solubility
Target Compound Data>50 mg/mL in aqueous media
Comparator Or Baseline2-Bromo-4-methoxyaniline free base (<1 mg/mL)
Quantified Difference>50-fold enhancement in aqueous solubility
ConditionsAqueous/organic biphasic solvent systems at 20°C

Enables the use of environmentally friendly aqueous biphasic coupling conditions and simplifies post-reaction workup.

Synthesis of D-Luciferin and Bioluminescent Probes

2-Bromo-4-methoxyaniline hydrochloride is a primary starting material for synthesizing 6-methoxybenzothiazole derivatives, which are subsequently deprotected to yield D-luciferin [1]. Its ortho-bromoamine structure is strictly required for the cyclization step, making it essential for commercial manufacturers of bioluminescent imaging reagents [2].

Construction of [2,3]-Fused Indoles and Carbazoles

The compound serves as a critical aryl halide in palladium-catalyzed borylation and subsequent Suzuki cross-coupling reactions to form biaryl azides. These intermediates are then converted via rhodium-catalyzed C-N bond formation into complex [2,3]-fused indoles and carbazoles, which are highly valued in pharmaceutical library generation[3].

Aqueous Biphasic Cross-Coupling Reactions

Due to the high water solubility of the hydrochloride salt, this compound is highly suited for Suzuki-Miyaura and Buchwald-Hartwig couplings conducted in aqueous or biphasic media. This application is particularly relevant for industrial scale-ups seeking to minimize toxic organic solvent usage while maintaining high coupling efficiencies [4].

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